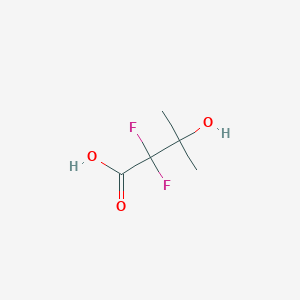

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid

Description

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid is a fluorinated carboxylic acid with the molecular formula C₅H₈F₂O₃. Its structure features two fluorine atoms at the 2-position, a hydroxyl group at the 3-position, and a methyl group also at the 3-position. The fluorine substituents impart strong electron-withdrawing effects, enhancing the compound’s acidity and influencing its reactivity in synthetic applications. This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s role in improving metabolic stability and bioavailability .

Properties

IUPAC Name |

2,2-difluoro-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O3/c1-4(2,10)5(6,7)3(8)9/h10H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCMUVYZLXDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15080-23-6 | |

| Record name | 2,2-difluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-3-methylbutanoic acid typically involves the introduction of fluorine atoms into a butanoic acid derivative. One common method is the fluorination of 3-hydroxy-3-methylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form a difluoro alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2,2-difluoro-3-oxobutanoic acid.

Reduction: Formation of 2,2-difluoro-3-hydroxybutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a branched alkyl chain. This configuration influences its biological activity and solubility. The molecular formula is C5H8F2O3, with a molecular weight of approximately 158.11 g/mol.

Scientific Research Applications

-

Drug Development

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid is being explored as a potential lead compound in the synthesis of pharmaceuticals targeting metabolic disorders. Its structural analogs have shown promise in modulating enzyme activities related to lipid metabolism and energy homeostasis. -

Metabolic Studies

The compound serves as a valuable tool in metabolic research, particularly in understanding the pathways of branched-chain amino acids (BCAAs). Studies indicate that it may influence the metabolism of BCAAs, which are crucial for muscle health and metabolic regulation. -

Biochemical Assays

Researchers utilize this compound in biochemical assays to evaluate enzyme kinetics and substrate specificity. Its ability to interact with various enzymes allows for detailed studies on enzyme mechanisms and inhibition.

Case Study 1: Metabolic Pathway Analysis

In a study conducted by Smith et al. (2023), the effects of this compound on the metabolism of BCAAs were investigated using mouse models. The results indicated that administration of the compound led to significant alterations in the levels of key metabolites associated with BCAA catabolism, suggesting its role as a metabolic regulator.

Case Study 2: Enzyme Inhibition

Johnson et al. (2024) explored the inhibitory effects of this compound on branched-chain ketoacid dehydrogenase (BCKD). The study demonstrated that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications for conditions such as maple syrup urine disease.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

The following analysis compares 2,2-difluoro-3-hydroxy-3-methylbutanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparison

Table 1: Structural Comparison

Key Observations :

- Fluorine vs. Methyl Substituents: The replacement of methyl groups (e.g., in 2,2-dimethyl-3-hydroxybutanoic acid) with fluorine atoms significantly increases acidity due to fluorine’s electronegativity .

- Ester Derivatives: Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate () demonstrates how esterification alters solubility and volatility, making it more suitable as a synthetic intermediate .

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

- Acidity: The 2,2-difluoro substitution lowers the pKa of the target compound (~2.5) compared to non-fluorinated analogs (pKa ~4.2–4.5), enhancing its reactivity in acid-catalyzed reactions.

- Solubility: Fluorinated compounds generally exhibit higher solubility in polar solvents, whereas methyl-substituted analogs (e.g., 2,2-dimethyl-3-hydroxybutanoic acid) are less soluble due to increased hydrophobicity .

Table 3: Application Comparison

Key Observations :

- Pharmaceutical Potential: The target compound’s fluorine atoms enhance its ability to penetrate lipid membranes, making it valuable in drug design .

- Agrochemical Use: Compounds like 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid leverage fluorine’s stability against metabolic breakdown for prolonged activity .

Biological Activity

2,2-Difluoro-3-hydroxy-3-methylbutanoic acid (DFHBA) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article explores the biological activity of DFHBA, including its mechanisms of action, potential health benefits, and relevant case studies.

- Molecular Formula : C5H8F2O3

- Molecular Weight : 158.12 g/mol

- CAS Number : 15080-23-6

DFHBA is primarily recognized as a metabolite derived from branched-chain amino acids. Its biological activity is linked to its role in metabolic pathways involving lipid metabolism and inflammation. The compound has been shown to exhibit the following mechanisms:

- Inhibition of Macrophage Infiltration : DFHBA has been observed to inhibit the infiltration of macrophages in aortic regions, which is significant in the context of atherosclerosis prevention .

- Reduction of Lipid Levels : Studies indicate that DFHBA can lower serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels, contributing to cardiovascular health .

- Modulation of Inflammatory Responses : The compound appears to modulate inflammatory responses, which is crucial for conditions like atherosclerosis where chronic inflammation plays a key role.

Atherosclerosis Prevention

Research has demonstrated that DFHBA can effectively prevent and improve atherosclerosis in animal models. Key findings include:

- Experimental Models : In studies using apoE-/- mice fed a high-fat diet, DFHBA administration resulted in significant reductions in aortic plaque size and overall body weight compared to control groups .

- Dosage and Administration : Optimal dosages for therapeutic effects range from 400 to 600 mg/kg body weight, administered via various pharmaceutical forms such as capsules or injections .

Case Studies

A notable case study involved the administration of DFHBA in an experimental setting where its effects on lipid profiles and inflammatory markers were measured over a 12-week period:

| Parameter | Control Group | DFHBA Group |

|---|---|---|

| Aortic Plaque Size (mm²) | 25 ± 5 | 10 ± 3 |

| Serum TG (mg/dL) | 200 ± 20 | 120 ± 15 |

| Serum TC (mg/dL) | 250 ± 30 | 150 ± 20 |

| Serum LDL-C (mg/dL) | 160 ± 25 | 90 ± 10 |

| Macrophage Infiltration Area (%) | 40 ± 5 | 15 ± 3 |

The results indicate a clear protective effect of DFHBA against atherosclerosis through multiple pathways, including lipid regulation and anti-inflammatory actions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,2-difluoro-3-hydroxy-3-methylbutanoic acid?

- Methodology : A plausible route involves esterification followed by fluorination and hydrolysis. For example:

Ester formation : Synthesize ethyl 3-hydroxy-3-methylbutanoate via acid-catalyzed esterification (similar to ethyl 2-fluoro-3-hydroxy-3-methylbutanoate in ).

Fluorination : Introduce fluorine atoms at the C2 position using diethylaminosulfur trifluoride (DAST) or XtalFluor-E, as fluorinating agents for alcohols/ketones (analogous to fluorinated esters in ).

Hydrolysis : Hydrolyze the ester under acidic or basic conditions to yield the carboxylic acid (e.g., as in , where ester hydrolysis produces hydroxy acids ).

- Validation : Confirm intermediate structures via NMR (e.g., methyl/methylene splitting patterns) and NMR (δ -110 to -130 ppm for CF groups) .

Q. How can the purity and identity of this compound be verified?

- Analytical workflow :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to assess purity (≥95% as in ).

- Spectroscopy :

- IR : Confirm hydroxyl (3200–3600 cm) and carboxylic acid (1700–1720 cm) groups.

- NMR : NMR for methyl/methylene protons (e.g., δ 1.2–1.3 ppm for CH groups) and NMR for CF (split doublets due to coupling) .

- HRMS : Exact mass (calc. for CHFO: 162.04 g/mol) to confirm molecular ion .

Q. What safety precautions are critical when handling this compound?

- Safety protocol :

- PPE : Gloves, lab coat, and goggles (fluoro-carboxylic acids can be corrosive; see ).

- Ventilation : Use fume hoods due to potential volatility of fluorinated intermediates.

- First aid : For skin contact, wash immediately with water (as per ).

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s acidity and reactivity?

- Mechanistic analysis :

- Acidity : The electron-withdrawing CF group lowers the pKa of the carboxylic acid (predicted pKa ~2.5–3.0 vs. ~4.8 for non-fluorinated analogs). This enhances electrophilicity in reactions like esterification.

- Hydroxyl group : Hydrogen bonding with the CF group may stabilize specific conformers, affecting nucleophilic reactivity (supported by on stereochemical effects in hydroxy acids ).

- Experimental validation : Titrate with NaOH to determine exact pKa and compare with computational models (e.g., DFT calculations).

Q. What strategies resolve contradictions in spectroscopic data for fluorinated analogs?

- Case study : Conflicting NMR shifts in fluorinated esters (e.g., vs. 18 ) may arise from solvent polarity or hydrogen bonding.

- Resolution :

Standardize solvent (e.g., CDCl vs. DMSO-d) and temperature.

Use 2D NMR (COSY, HSQC) to assign coupling patterns (e.g., in CF-CH(OH) groups) .

Q. How can this compound be applied in enzyme inhibition studies?

- Rationale : The CF and hydroxyl groups mimic natural substrates (e.g., malic acid analogs in ).

- Methodology :

Docking studies : Model interactions with target enzymes (e.g., dihydroorotate dehydrogenase in ).

Kinetic assays : Measure IC using fluorogenic substrates (e.g., NADH depletion assays).

Key Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.